molecular formula C9H6O2S B1308759 5-(3-Thienyl)-2-furaldehyde CAS No. 886361-73-5

5-(3-Thienyl)-2-furaldehyde

Cat. No. B1308759
M. Wt: 178.21 g/mol
InChI Key: GYMRFFNBNAMYNM-UHFFFAOYSA-N
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Description

The compound of interest, 5-(3-Thienyl)-2-furaldehyde, is a heterocyclic compound that incorporates both furan and thiophene moieties. This structure is significant in the field of organic chemistry due to its potential applications in pharmaceuticals, materials science, and as an intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a scalable synthesis method for thieno[3,2-b]furan has been developed, which also provides insights into the chemical robustness and selectivity toward functionalization at specific positions on the heterocycle . Additionally, a synthetic protocol for 5-substituted 2-furaldehydes has been established, utilizing Pd-catalyzed cross-coupling reactions and a novel organozinc reagent, which underscores the versatility and mild conditions of the synthesis process .

Molecular Structure Analysis

The molecular structure of 5-(3-Thienyl)-2-furaldehyde is characterized by the presence of a furan ring fused with a thiophene unit. The structural analysis of similar compounds, such as thieno[3,2-b]furan, has been conducted through detailed NMR data, which helps in understanding the electronic and spatial configuration of the molecule .

Chemical Reactions Analysis

Chemical reactivity of related compounds has been investigated, revealing that thieno[3,2-b]furan exhibits good selectivity for functionalization, which is a valuable trait for further chemical modifications . Moreover, the chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives has been reported, providing a method for the selective metallation and subsequent regeneration of the carboxaldehyde functionality .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(3-Thienyl)-2-furaldehyde and its derivatives can be inferred from the properties of similar compounds. For example, the spectral data and physical constants of 2,5-dimethyl-3-thienyl chalcones have been characterized, and their group frequencies and NMR chemical shifts have been correlated with substituent effects . This information is crucial for understanding the behavior of the compound under different conditions and its potential interactions with other molecules.

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) .
  • Photovoltaics

    • Thiophene-based molecules have been used in the development of photovoltaic devices .
    • They can be synthetically tailored, thereby creating further scope for modulation of optical, chemical, and electronic properties .
  • Photocatalysis

    • Silicon phthalocyanines (SiPcs), which are structurally related to thiophene analogues, have been used in photocatalysis .
    • They possess two additional axial bonds which reduce aggregation in solution and can be synthetically tailored .
  • Optical Molecular Switches

    • Certain thiophene derivatives, such as 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene, have been studied for their electronic transport properties .
    • These compounds can act as optical molecular switches, changing from a low conductivity “off” state to a high conductivity “on” state when exposed to ultraviolet radiation or visible light .
  • Photochromic Diarylethenes

    • Diarylethenes, a family of thermally irreversible photochromic molecules, have been discovered and developed .
    • These molecules undergo thermally irreversible, fatigue resistant, ultrafast, and highly sensitive photochromic reactions .
    • They have potential applications in optical memory media, photoswitching devices, and molecular machines .
  • Metal–Organic Frameworks (MOFs)

    • Certain thiophene derivatives have been incorporated into MOFs as energy accepting linkers .
    • These MOFs have potential applications in storage, separation, catalysis, sensing, and more .

Safety And Hazards

The safety data sheet for a related compound, trans-3-(3-Thienyl)acrylic acid, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .

Future Directions

Research on thiophene-based compounds is ongoing, with potential applications in areas such as luminescent metal–organic frameworks and photodeformable crystals . These materials have potential uses in various fields, including optoelectronics, sensing, and catalysis .

properties

IUPAC Name

5-thiophen-3-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-5-8-1-2-9(11-8)7-3-4-12-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMRFFNBNAMYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408286
Record name 5-(3-Thienyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Thienyl)-2-furaldehyde

CAS RN

886361-73-5
Record name 5-(3-Thienyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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